Potent Cathepsin S Inhibition
When selecting an AEP inhibitor, potency against related cathepsin isoforms can be a critical factor. Aep-IN-2 demonstrates high potency against cathepsin S, a cysteine protease, with an IC50 of 0.4 nM for the human enzyme and 0.5 nM for the murine enzyme . This is a key differentiator from the related compound AEP-IN-3, for which cathepsin S inhibition data has not been publicly reported. This data point allows researchers to select the more potent compound for experiments where cathepsin S activity is a relevant concern or a desired secondary target.
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM (human), 0.5 nM (murine) |
| Comparator Or Baseline | AEP-IN-3: Data not reported for cathepsin S |
| Quantified Difference | Not applicable (comparator data absent) |
| Conditions | Biochemical assay for human and murine Cathepsin S inhibition |
Why This Matters
For studies where off-target cathepsin S inhibition could confound results, Aep-IN-2 provides the unique advantage of known, sub-nanomolar potency against this isoform.
